molecular formula C21H27N5 B2377333 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899388-83-1

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2377333
CAS No.: 899388-83-1
M. Wt: 349.482
InChI Key: RIOJFAJLOCMDNX-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a phenyl group at position 3, and a 4-methylpiperazinyl moiety at position 5. Its molecular formula is C₂₃H₂₉N₅, with an average molecular mass of 375.52 g/mol. The tert-butyl group enhances lipophilicity, while the 4-methylpiperazine substituent contributes to solubility and bioavailability, making it a candidate for drug development .

Properties

IUPAC Name

5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJFAJLOCMDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Biological Properties References
This compound 5-tert-butyl, 3-phenyl, 7-(4-methylpiperazinyl) C₂₃H₂₉N₅ Moderate lipophilicity, improved solubility due to piperazine; potential kinase inhibition
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine 5-isopropyl, 2-methyl, 3-phenyl, 7-(4-methylpiperazinyl) C₂₁H₂₇N₅ Reduced steric bulk compared to tert-butyl; similar solubility but lower metabolic stability
3-Phenylpyrazolo[1,5-a]pyrimidine Unsubstituted at positions 5 and 7; 3-phenyl C₁₂H₁₀N₄ Baseline scaffold; low solubility and bioavailability; weak antitubercular activity (SI < 7.2)
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine 5-chloro, 3-phenyl C₁₂H₉ClN₄ Intermediate for further functionalization; cytotoxic at higher concentrations (VERO cell assays)
7-Morpholinyl-3-phenylpyrazolo[1,5-a]pyrimidine 7-morpholinyl, 3-phenyl C₁₆H₁₇N₅O Enhanced solubility but reduced tumor uptake due to rapid blood clearance
5-(4'-Carbamoylbiphenyl)-3-ethylpyrazolo[1,5-a]pyrimidine 5-(4'-carbamoylbiphenyl), 3-ethyl C₂₄H₂₃N₅O High synthetic yield (82%); potential for targeting cancer-specific receptors

Key Research Findings:

Impact of Substituents on Pharmacokinetics: The 4-methylpiperazinyl group in the target compound enhances solubility compared to morpholine derivatives, which exhibit rapid blood clearance (e.g., 7-morpholinyl-3-phenylpyrazolo[1,5-a]pyrimidine). This is critical for sustained tumor uptake .

Biological Activity: 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives with amino/hydroxyl groups at position 7 (e.g., 18, 19 in ) show moderate antitubercular activity but high cytotoxicity (SI < 7.2), limiting therapeutic utility . Fluorinated derivatives (e.g., 2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidine) exhibit prolonged blood retention and tumor uptake, suggesting that halogenation could enhance imaging or therapeutic efficacy .

Synthetic Flexibility :

  • The target compound’s tert-butyl and piperazinyl groups are introduced via multi-step protocols involving palladium-catalyzed cross-coupling and nucleophilic substitution, similar to methods used for 5-(4'-carbamoylbiphenyl)-3-ethylpyrazolo[1,5-a]pyrimidine (82% yield) .

Therapeutic Limitations: High lipophilicity in tert-butyl-substituted derivatives may lead to nonspecific binding, as observed in 5-isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine, which requires structural optimization for selectivity .

Biological Activity

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique molecular structure features a tert-butyl group, a methylpiperazine moiety, and a phenyl group, contributing to its diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory effects.

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : Approximately 303.41 g/mol
  • Structural Characteristics : The compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory and anticancer properties, suggesting that this compound may share similar mechanisms.

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
MCF73.79Induces apoptosis
SF-26812.50Inhibits cell proliferation
NCI-H46042.30Disrupts cell cycle

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperazine ring or the phenyl group can significantly influence its biological activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into their pharmacological profiles:

Compound Name Unique Features Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidineChlorophenyl substitutionEnhanced anticancer activity
7-Amino-pyrazolo[4,3-d]pyrimidine derivativesVarying amino substitutionsBroad spectrum anti-cancer effects
Substituted pyrazolo[1,5-a]pyrimidinesVariability in side chainsDiverse pharmacological properties

This table illustrates how structural modifications can lead to varied biological activities and highlights the importance of SAR studies in drug development.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF7 Cell Line : Demonstrated significant cytotoxicity with an IC₅₀ of 3.79 µM, indicating strong potential as an anticancer agent.
  • Inflammation Model in Animal Studies : Showed reduction in inflammatory markers when administered in a controlled setting.
  • Enzyme Interaction Studies : Identified binding affinities with specific kinases involved in cancer progression.

These findings underscore the compound's potential utility in therapeutic applications.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Core formation5-Aminopyrazole + β-ketoester, ethanol, reflux60–75
Position 7 substitution4-Methylpiperazine, DMF, 100°C, 12h65–80
PurificationRecrystallization (ethanol/water)>95% purity

Basic: What spectroscopic methods are used to confirm the structure of pyrazolo[1,5-a]pyrimidines?

  • 1H/13C NMR : Key signals include pyrazole C-H protons (δ 6.5–7.5 ppm) and pyrimidine carbons (δ 150–160 ppm). Tert-butyl groups show characteristic singlets at δ 1.3–1.5 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns validate substituent positions .
  • X-ray crystallography : Resolves regiochemistry and steric effects of bulky groups (e.g., tert-butyl) .

Advanced: How can reaction conditions be optimized for introducing substituents at position 7?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives .
  • Catalysts : Base catalysts (e.g., K2CO3) improve substitution efficiency by deprotonating the amine .
  • Temperature control : Reactions at 80–100°C balance yield and decomposition risks. Microwave-assisted synthesis reduces reaction time (2–4h vs. 12h) .

Q. Table 2: Optimization Parameters for Position 7 Substitution

ParameterOptimal RangeImpact on Yield
Temperature80–100°C+20–30% yield
SolventDMF > DMSOHigher regioselectivity
CatalystK2CO3 (2 equiv)+15% efficiency

Advanced: What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

  • Anticancer : Inhibition of kinase targets (e.g., KDR) via π-π stacking interactions with the phenyl group .
  • Antimicrobial : Activity against Trypanosoma brucei (IC50: 0.8–2.5 µM) due to the electron-withdrawing trifluoromethyl group .
  • Anti-inflammatory : Modulation of COX-2 via the tert-butyl group’s hydrophobic interactions .

Q. Table 3: Biological Activity Profiles

DerivativeTargetIC50/EC50Key Structural Feature
5-Tert-butyl variantKDR kinase12 nMTert-butyl for binding pocket fit
7-Piperazinyl analogTrypanosoma1.2 µMPiperazine for membrane penetration

Advanced: How to address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace tert-butyl with methyl) to isolate pharmacophores .
  • Target validation : Use CRISPR knockouts or siRNA to confirm target specificity .
  • Crystallographic analysis : Resolve binding modes of analogs with conflicting activity data .

Basic: What purification techniques are effective for pyrazolo[1,5-a]pyrimidines?

  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield >95% purity for tert-butyl-containing derivatives .
  • Column chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane (3:7) resolves regioisomers .

Advanced: How does the tert-butyl group influence physicochemical properties?

  • Lipophilicity : Increases logP by 1.5–2 units, enhancing blood-brain barrier penetration .
  • Metabolic stability : Tert-butyl resists oxidative degradation by cytochrome P450 enzymes .
  • Crystallinity : Bulky tert-butyl groups reduce crystal symmetry, complicating X-ray analysis .

Advanced: What computational tools aid in designing pyrazolo[1,5-a]pyrimidine derivatives?

  • Density functional theory (DFT) : Predicts regioselectivity in electrophilic substitutions .
  • Molecular docking (AutoDock Vina) : Screens binding affinity for kinase targets .
  • QSAR models : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

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